molecular formula C43H82O6 B12742625 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate CAS No. 141590-41-2

2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate

Cat. No.: B12742625
CAS No.: 141590-41-2
M. Wt: 695.1 g/mol
InChI Key: ZYVCKYNTDUMOCT-UHFFFAOYSA-N
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Description

2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate is an ester compound formed from the esterification of docosanoic acid with a glycerol derivative. This compound is known for its unique chemical structure, which includes long-chain fatty acids, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate typically involves the esterification of docosanoic acid with a glycerol derivative. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in industrial processes can also enhance the efficiency and sustainability of the production.

Chemical Reactions Analysis

Types of Reactions

2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester bonds in the presence of water and an acid or base catalyst.

    Oxidation: The long-chain fatty acids can be oxidized to form shorter-chain acids and other oxidation products.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Docosanoic acid and glycerol derivatives.

    Oxidation: Shorter-chain fatty acids and other oxidation products.

    Reduction: Alcohols corresponding to the ester groups.

Scientific Research Applications

2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle due to its lipid-like properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and function. It can also be hydrolyzed by lipases, releasing docosanoic acid and glycerol derivatives, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Decanoyloxy)-3-(octanoyloxy)propyl palmitate
  • 2-(Decanoyloxy)-3-(octanoyloxy)propyl stearate
  • 2-(Decanoyloxy)-3-(octanoyloxy)propyl oleate

Uniqueness

2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate is unique due to its long-chain docosanoic acid component, which imparts distinct physical and chemical properties compared to similar compounds with shorter fatty acid chains. This uniqueness makes it particularly interesting for studies related to lipid metabolism and membrane dynamics.

Properties

CAS No.

141590-41-2

Molecular Formula

C43H82O6

Molecular Weight

695.1 g/mol

IUPAC Name

(2-decanoyloxy-3-octanoyloxypropyl) docosanoate

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-25-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-27-14-11-8-5-2/h40H,4-39H2,1-3H3

InChI Key

ZYVCKYNTDUMOCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC

Origin of Product

United States

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